ethyl 5-(2-chlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(2-chlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a thienopyridazine derivative characterized by a fused thiophene-pyridazine core. Its structure includes a 2-chlorobenzamido substituent at position 5 and a 4-methylphenyl group at position 3, with an ethyl ester at position 1.
Properties
IUPAC Name |
ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c1-3-31-23(30)19-16-12-32-21(25-20(28)15-6-4-5-7-17(15)24)18(16)22(29)27(26-19)14-10-8-13(2)9-11-14/h4-12H,3H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNRWJCGLHJKMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC=C3Cl)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(2-chlorobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the thienopyridazine class, characterized by its unique fused ring structure that includes sulfur and nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are primarily linked to its interactions with various biological macromolecules.
Chemical Structure and Properties
- Molecular Formula : C22H22ClN2O3S
- Molecular Weight : Approximately 422.94 g/mol
- Key Functional Groups :
- Thienopyridazine core
- Ethyl ester group
- Benzamide moiety
Synthesis
The synthesis of this compound typically involves several key steps:
- Amidation : Reacting 2-chlorobenzoic acid with an appropriate amine to form the benzamide.
- Cyclization : Formation of the thienopyridazine core through cyclization reactions involving sulfur-containing reagents.
- Esterification : Introduction of the ethyl ester group via esterification reactions.
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways associated with various diseases.
- Receptor Modulation : It may interact with cellular receptors, potentially modulating their activity and influencing signal transduction pathways.
- Antimicrobial Activity : Some derivatives in this class have shown promising antimicrobial properties, indicating potential applications in treating infections.
Case Studies and Experimental Findings
-
Anticancer Activity :
- A study demonstrated that thienopyridazine derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- The compound's ability to modulate key signaling pathways involved in cancer progression was highlighted.
-
Antimicrobial Properties :
- Research indicated that similar thienopyridazine compounds possess significant antimicrobial activity against a range of pathogens, including bacteria and fungi.
- The mechanism was attributed to disruption of bacterial cell membranes and inhibition of essential metabolic processes.
-
Anti-inflammatory Effects :
- Some derivatives have been investigated for their anti-inflammatory properties, showing potential in reducing inflammation markers in vitro and in vivo.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces inflammation markers |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituent variations on the thienopyridazine core. Key structural analogs from the evidence include:
Key Observations :
- Substituent Position: Chlorine substitution on the phenyl ring (e.g., 3-Cl in Compound 28 vs.
- Amino vs. Benzamido Groups: The replacement of the 5-amino group (Compounds 28, 29) with a benzamido moiety (as in the target compound) introduces hydrogen-bonding capabilities, which may enhance interactions with biological targets .
- Yield Variations: Substituted benzamido derivatives (e.g., BB02134) exhibit higher synthetic yields (75%) compared to methylamino analogs (Compound 66, 27%), suggesting steric or electronic challenges in introducing bulkier groups .
Physicochemical and Spectral Comparisons
NMR Data :
- Compound 28 : δ 1.44 (t, 3H, ethyl), 7.26–7.66 (aromatic protons). The ethyl ester and 3-chlorophenyl groups produce distinct splitting patterns .
- BB02056 : Contains a 4-fluorophenyl group, which would show a characteristic deshielded proton signal near δ 7.3–7.5, contrasting with the 4-methylphenyl group’s upfield-shifted protons (δ ~7.1–7.3) .
Mass Spectrometry :
- The target compound’s molecular weight (estimated: ~470–500 g/mol) aligns with analogs like BB02134 (518.37 g/mol), differing by substituent mass contributions (e.g., Cl vs. Me groups) .
Q & A
Q. What are the key synthetic steps and optimization strategies for synthesizing this compound?
The synthesis involves a multi-step process starting with the preparation of the thieno[3,4-d]pyridazine core, followed by sequential functionalization:
- Core formation : Cyclization of precursor heterocycles under reflux conditions (e.g., using acetic acid or DMF as solvents) .
- Amide coupling : Introduction of the 2-chlorobenzamido group via carbodiimide-mediated coupling (e.g., EDC/HOBt) at 0–25°C .
- Esterification : Ethyl ester formation using ethanol as a solvent with catalytic acid . Optimization : Adjust reaction time (12–24 hr), temperature (60–80°C for cyclization), and stoichiometry (1.2–1.5 eq. of coupling agents) to improve yields (>60%) .
Q. How is structural integrity validated post-synthesis?
Use a combination of analytical techniques:
- NMR : Confirm substituent positions via characteristic shifts (e.g., δ 8.2–8.5 ppm for pyridazine protons, δ 4.3 ppm for ethyl ester CH2) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 470–475) and fragmentation patterns .
- IR spectroscopy : Identify carbonyl stretches (1670–1750 cm⁻¹ for amide/ester groups) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
Q. What are the primary reactivity profiles of this compound?
The compound undergoes reactions at its:
- Amide group : Hydrolysis under acidic/basic conditions to yield carboxylic acid derivatives .
- Ester group : Transesterification with alcohols (e.g., methanol) using NaOMe .
- Pyridazine ring : Electrophilic substitution (e.g., nitration at C-6) with HNO3/H2SO4 . Note : Monitor reactions via TLC and isolate products via column chromatography (silica gel, hexane/EtOAc) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodology :
- Substituent variation : Synthesize analogs with modified benzamido (e.g., 3-nitro, 4-fluoro) or aryl groups (e.g., 4-fluorophenyl vs. p-tolyl) .
- Assay selection : Test against target enzymes (e.g., kinases) or receptors using fluorescence polarization or SPR assays .
- Data analysis : Correlate structural changes with IC50 values (e.g., 2-chloro substitution enhances kinase inhibition vs. 4-chloro) . Tools : Molecular docking (AutoDock Vina) to predict binding modes .
Q. What strategies resolve contradictions in reported biological activity data?
- Standardization : Replicate assays under uniform conditions (e.g., pH 7.4, 37°C, 1% DMSO) .
- Meta-analysis : Compare data across studies using tools like Forest plots to identify outliers .
- Orthogonal assays : Validate enzyme inhibition via both colorimetric (e.g., ADP-Glo) and cellular (e.g., Western blot) methods .
Q. How can computational modeling enhance understanding of its mechanism?
- Docking studies : Use crystal structures of target proteins (e.g., PDB IDs) to map interactions (e.g., hydrogen bonds with 2-chlorobenzamido) .
- MD simulations : Simulate ligand-protein complexes (GROMACS) to assess stability over 100 ns trajectories .
- QSAR models : Train models with descriptors like logP, polar surface area, and Hammett constants to predict bioactivity .
Q. What advanced derivatization strategies improve pharmacokinetic properties?
- Prodrug design : Convert the ethyl ester to a phosphate ester for enhanced solubility .
- PEGylation : Attach polyethylene glycol chains to the amide group to prolong half-life .
- Metabolic stability : Introduce deuterium at labile positions (e.g., methyl groups) to reduce CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
